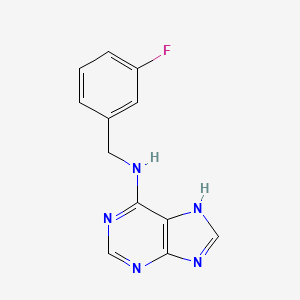
1H-Purin-6-amine, N-((3-fluorophenyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Purin-6-amine, N-((3-fluorophenyl)methyl)- is a chemical compound with the molecular formula C₁₂H₁₀FN₅ and a molecular weight of 243.092 g/mol It is a derivative of purine, a heterocyclic aromatic organic compound, and features a fluorophenyl group attached to the purine ring
Vorbereitungsmethoden
The synthesis of 1H-Purin-6-amine, N-((3-fluorophenyl)methyl)- typically involves the reaction of purine derivatives with fluorophenylmethyl halides under specific conditions. One common method includes:
Starting Materials: Purine derivative and 3-fluorobenzyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The purine derivative is dissolved in DMF, followed by the addition of potassium carbonate and 3-fluorobenzyl chloride.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1H-Purin-6-amine, N-((3-fluorophenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized purine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced purine derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Purin-6-amine, N-((3-fluorophenyl)methyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Wirkmechanismus
The mechanism of action of 1H-Purin-6-amine, N-((3-fluorophenyl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate enzymes involved in purine metabolism, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1H-Purin-6-amine, N-((3-fluorophenyl)methyl)- can be compared with other similar compounds, such as:
1H-Purin-6-amine, N-methyl-: This compound has a methyl group instead of a fluorophenyl group, resulting in different chemical and biological properties.
1H-Purin-6-amine, N-((2-fluorophenyl)methyl)-: The position of the fluorine atom on the phenyl ring affects its reactivity and interactions with biological targets.
The uniqueness of 1H-Purin-6-amine, N-((3-fluorophenyl)methyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
67023-51-2 |
|---|---|
Molekularformel |
C12H10FN5 |
Molekulargewicht |
243.24 g/mol |
IUPAC-Name |
N-[(3-fluorophenyl)methyl]-7H-purin-6-amine |
InChI |
InChI=1S/C12H10FN5/c13-9-3-1-2-8(4-9)5-14-11-10-12(16-6-15-10)18-7-17-11/h1-4,6-7H,5H2,(H2,14,15,16,17,18) |
InChI-Schlüssel |
YCDLTWDQNHQKPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)CNC2=NC=NC3=C2NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


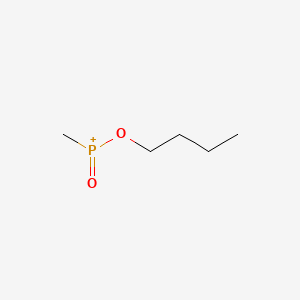
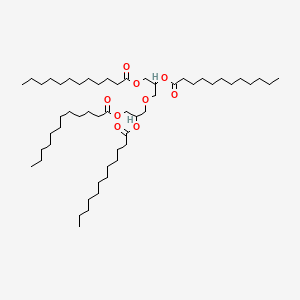

![[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-](/img/structure/B12644621.png)
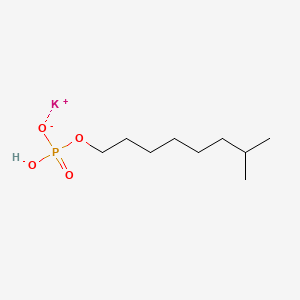

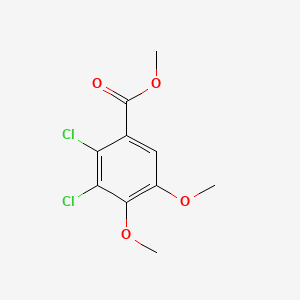

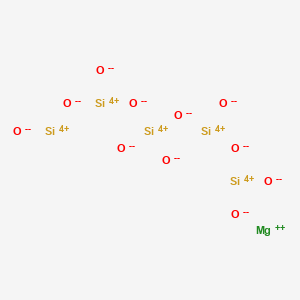

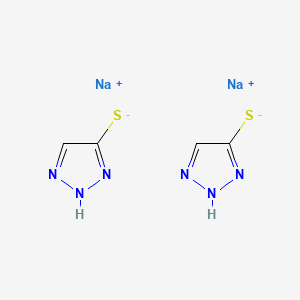
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)
![N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12644695.png)
